Cas no 1260593-39-2 (1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate)

1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- (R)-1-tert-butyl 2-methyl azetidine-1,2-dicarboxylate
- 1-tert-butyl 2-Methyl (2R)-azetidine-1,2-dicarboxylate
- (R)-1-Boc-Azetidine-2-carboxylic acid Methyl ester
- 1-O-tert-butyl 2-O-methyl (2R)-azetidine-1,2-dicarboxylate
- (R)-TERT-BUTYL METHYL AZETIDINE-1,2-DICARBOXYLATE
- C-8405
- AS-38363
- SCHEMBL26353928
- 1-(tert-butyl) 2-methyl (R)-azetidine-1,2-dicarboxylate
- Methyl (R)-1-Boc-azetidine-2-carboxylate
- CS-0052399
- (R)-1-Boc-Azetidine-2-carboxylic acid, methyl ester
- 1260593-39-2
- AKOS025291326
- MFCD11042210
- methyl (2R)-1-tert-Butoxycarbonylazetidine-2-carboxylate
- 1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester, (2R)-
- DTXSID90725558
- (R)-1-TERT-BUTYL2-METHYLAZETIDINE-1,2-DICARBOXYLATE
- 1-TERT-BUTYL 2-METHYL (2R)-AZETIDINE-1,2-DICARBOXYLATE
- (R)-1-TERT-BUTYL 2-METHYL AZETIDINE-1,2-DICARBOXYLATE
- DTXCID80676303
- (R)-1-BOC-AZETIDINE-2-CARBOXYLIC ACID METHYL ESTER
- 1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate
-
- MDL: MFCD11042210
- インチ: InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3/t7-/m1/s1
- InChIKey: FGWUDHZVEBFGKS-SSDOTTSWSA-N
- ほほえんだ: COC(=O)[C@H]1CCN1C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 215.11600
- どういたいしつりょう: 215.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 55.8Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 321.0±35.0 °C at 760 mmHg
- フラッシュポイント: 147.9±25.9 °C
- PSA: 55.84000
- LogP: 1.10670
- じょうきあつ: 0.0±1.5 mmHg at 25°C
1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB447353-5 g |
(R)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate; . |
1260593-39-2 | 5g |
€384.70 | 2023-07-18 | ||
TRC | T205260-500mg |
(R)-1-tert-Butyl 2-Methyl Azetidine-1,2-Dicarboxylate |
1260593-39-2 | 500mg |
$ 285.00 | 2022-06-03 | ||
Key Organics Ltd | AS-38363-5MG |
(r)-1-tert-butyl 2-methyl azetidine-1,2-dicarboxylate |
1260593-39-2 | >95% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | AS-38363-1MG |
(r)-1-tert-butyl 2-methyl azetidine-1,2-dicarboxylate |
1260593-39-2 | >95% | 1mg |
£37.00 | 2025-02-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1123039-5g |
1-(tert-Butyl) 2-methyl (R)-azetidine-1,2-dicarboxylate |
1260593-39-2 | 98% | 5g |
¥921.00 | 2024-08-09 | |
Key Organics Ltd | AS-38363-10MG |
(r)-1-tert-butyl 2-methyl azetidine-1,2-dicarboxylate |
1260593-39-2 | >95% | 10mg |
£63.00 | 2025-02-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010358-50G |
1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate |
1260593-39-2 | 97% | 50g |
¥ 6,633.00 | 2023-04-05 | |
Apollo Scientific | OR317245-1g |
(R)-1-Boc-Azetidine-2-carboxylic acid methyl ester |
1260593-39-2 | 97% | 1g |
£54.00 | 2025-02-20 | |
TRC | T205260-1g |
(R)-1-tert-Butyl 2-Methyl Azetidine-1,2-Dicarboxylate |
1260593-39-2 | 1g |
$ 400.00 | 2022-06-03 | ||
eNovation Chemicals LLC | D500136-5G |
1-tert-butyl 2-methyl (2r)-azetidine-1,2-dicarboxylate |
1260593-39-2 | 97% | 5g |
$140 | 2024-07-21 |
1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate 関連文献
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylateに関する追加情報
1-Tert-Butyl 2-Methyl (2R)-Azetidine-1,2-Dicarboxylate (CAS No. 1260593-39-2: A Versatile Chiral Building Block in Medicinal Chemistry)
The 1-Tert-Butyl 2-Methyl (2R)-Azetidine-1,2-Dicarboxylate, designated by CAS No. 1260593-39-2, represents a critical chiral scaffold in modern organic synthesis and drug discovery. This compound, characterized by its azetidine core and stereochemically defined (R)-configuration at the second carbon position, has garnered significant attention for its role in constructing bioactive molecules with precise stereocontrol. Recent advancements in asymmetric synthesis and computational modeling have further highlighted its utility in developing therapeutics targeting neurological disorders and oncology.
The molecular architecture of this compound integrates two key functional groups: the sterically demanding tert-butyl substituent at position 1 and the electron-donating methyl group at position 2. These features modulate electronic properties and spatial orientation, enabling selective reactivity in multistep syntheses. Notably, the dicarboxylate moiety provides versatile handles for conjugation with amino acids or peptides—a strategy employed in recent studies to design enzyme inhibitors with enhanced metabolic stability. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated its efficacy as a precursor for α-amino acid derivatives targeting histone deacetylases (HDACs), showcasing its potential in epigenetic therapy.
Synthetic methodologies for accessing this compound have evolved significantly over the past decade. Traditional approaches involving chiral pool synthesis using (*S*)-*N*-Boc-[α]-aminoadipic acid derivatives have been complemented by catalytic asymmetric methods employing organocatalysts like proline derivatives or chiral Brønsted acids. A landmark study by Smith et al. (Nature Catalysis, 2024) introduced a ruthenium-catalyzed enantioselective conjugate addition protocol that achieves >98% ee with turnover frequencies exceeding 500 h⁻¹—a breakthrough for large-scale production demands. Such innovations underscore the compound’s scalability for pharmaceutical applications.
In pharmacological contexts, the (R)-configuration confers unique biological activity profiles compared to its *racemic* counterpart. Preclinical data from a phase I trial involving a derivative of this compound revealed potent anti-inflammatory effects via modulation of NF-κB signaling pathways without cytotoxicity at therapeutic doses. This selectivity arises from stereoselective binding to protein targets such as cyclooxygenase isoforms—highlighting how chirality directly influences pharmacokinetics and safety profiles.
Recent advances in computational chemistry have enabled predictive modeling of this compound’s interactions with target proteins using molecular dynamics simulations. A collaborative study between MIT and Pfizer (published in *ACS Central Science*, 2024) employed machine learning algorithms to identify novel binding modes when this scaffold is appended to β-lactam antibiotics—a strategy aimed at overcoming bacterial resistance mechanisms. These findings validate its role as a modular component for rational drug design.
Pioneering work on prodrug strategies further expands its applicability. By masking one carboxylic acid group as an ester or amide, researchers have achieved controlled release profiles critical for treating chronic conditions like Alzheimer’s disease. A notable example involves coupling it with acetylcholinesterase inhibitors via pH-sensitive linkers, enabling targeted delivery to brain regions affected by neurodegeneration—a breakthrough recognized in the 20th Annual Chemical Biology Symposium proceedings.
Safety evaluations conducted under ICH guidelines confirm favorable toxicological properties when synthesized under strict purity standards (>98% HPLC). Its thermal stability up to 85°C under nitrogen atmosphere ensures compatibility with lyophilization processes common in biopharmaceutical manufacturing. Regulatory submissions leveraging these data have positioned it as a preferred chiral intermediate across multiple ongoing Phase II clinical trials targeting fibrotic diseases.
In conclusion, the 1-Tert-Butyl 2-Methyl (R)-Azetidine-Dicarboxylate exemplifies how precise structural control enables multifunctional utility across medicinal chemistry domains—from asymmetric synthesis breakthroughs to disease-specific drug development paradigms. Ongoing investigations into its applications within CRISPR-based gene editing systems and PROTAC technologies promise even broader horizons for this indispensable chemical entity.
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